(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring fused with a thiazole ring, both of which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazolidine ring, followed by the introduction of the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between sulfur-containing heterocycles and biological molecules. Its structure can serve as a model for understanding the behavior of similar compounds in biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its sulfur-containing heterocycles can impart specific characteristics to materials, making them useful in various applications such as electronics and catalysis.
Mechanism of Action
The mechanism of action of (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide: This compound shares a similar core structure but lacks the acetamide group.
5-Arylidene-3-m-tolyl thiazolidine-2,4-diones: These compounds have a similar thiazolidine ring but differ in the substituents attached to the ring.
Uniqueness
(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H16N2O3S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H16N2O3S2/c1-9-4-3-5-11(6-9)16-12-7-21(18,19)8-13(12)20-14(16)15-10(2)17/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
KSTPRUZYANBWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Origin of Product |
United States |
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